Lamotrigine isethionate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

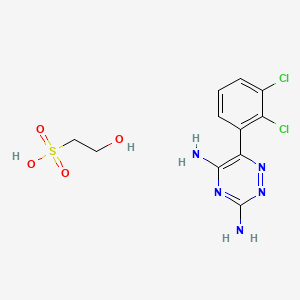

6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine;2-hydroxyethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N5.C2H6O4S/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7;3-1-2-7(4,5)6/h1-3H,(H4,12,13,14,16);3H,1-2H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIDZLNMKONKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N.C(CS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662051 | |

| Record name | 2-Hydroxyethane-1-sulfonic acid--6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113170-86-8 | |

| Record name | 2-Hydroxyethane-1-sulfonic acid--6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine isethionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lamotrigine Isethionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of lamotrigine (B1674446) isethionate, a water-soluble salt of the antiepileptic drug lamotrigine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies and data for the preparation and analysis of this compound.

Introduction

Lamotrigine, with the chemical name 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, is a well-established anticonvulsant medication used in the treatment of epilepsy and bipolar disorder.[1] While effective, the free base form of lamotrigine has limited aqueous solubility. Lamotrigine isethionate is a salt form developed to enhance water solubility, making it particularly suitable for parenteral administration.[2][3][4] This guide details the synthesis and analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary methods. The selection of the method may depend on the availability of starting materials and the desired scale of the reaction.

Method 1: Reaction of Lamotrigine with Isethionic Acid

Experimental Protocol:

-

Preparation of Isethionic Acid: Isethionic acid can be generated by passing an aqueous solution of an alkali metal isethionate, such as sodium isethionate, through a proton (H+) ion-exchange resin.

-

Reaction: The resulting acidic solution of isethionic acid is then mixed with lamotrigine. The molar ratio of lamotrigine to isethionic acid is preferably maintained between 1:3 and 3:1, with an approximately 1:1 molar ratio being particularly common.[2][3]

-

Crystallization: The formed this compound salt can be crystallized from a suitable solvent, such as industrial methylated spirit, to yield a product with high water solubility.[3]

Method 2: Anion Exchange Chromatography

An alternative method for the preparation of this compound involves the use of an anion exchange resin.[3] This method is particularly useful when starting from a different salt of lamotrigine, such as lamotrigine methanesulphonate (mesylate).[3]

Experimental Protocol:

-

Resin Preparation: An anion exchange resin, such as Amberlite IR-45(OH), is treated with an aqueous solution of isethionic acid. For example, 50 mmol of the resin can be mixed with 15 mmol of aqueous isethionic acid. The resulting material is then packed into a column and washed with methanol.[3]

-

Elution: A methanolic solution of a lamotrigine salt, for instance, 0.7 g (2 mmol) of lamotrigine methanesulphonate, is eluted through the prepared column.[3] The ratio of the lamotrigine salt to the isethionate anion can range from 1:50 to 50:1, with a ratio of approximately 1:10 being preferable.[3]

-

Isolation: The eluant containing this compound is collected and the solvent is removed by evaporation under vacuum.[3]

-

Recrystallization: The resulting residue is recrystallized from a suitable solvent, such as industrial methylated spirit, to yield purified this compound.[3]

Synthesis Data Summary

| Parameter | Method 1 (with in situ Isethionic Acid) | Method 2 (Anion Exchange) |

| Starting Materials | Lamotrigine, Alkali Metal Isethionate, H+ Ion-Exchange Resin | Lamotrigine Methanesulphonate, Isethionic Acid, Anion Exchange Resin |

| Key Reagents | - | Methanol |

| Molar Ratio (Lamotrigine:Isethionate) | ~1:1 | ~1:10 (Salt:Anion) |

| Yield | Not specified in available literature | 40%[3] |

| Melting Point | Not specified in available literature | 242-243°C[3] |

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and other physicochemical properties. The following are key analytical techniques employed for this purpose.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Weight | 382.22 g/mol [5][6] |

| Molecular Formula | C₉H₇Cl₂N₅ · C₂H₆O₄S[6] |

| Appearance | White to pale cream-colored powder |

| CAS Number | 113170-86-8[7] |

| Solubility | Soluble to 100 mM in water with gentle warming[7] |

| Purity (by HPLC) | ≥98% or ≥99%[6] |

Spectroscopic Analysis

The IR spectrum of lamotrigine exhibits characteristic absorption bands corresponding to N-H stretching of the amine groups, C=N stretching of the triazine ring, and aromatic C-H and C=C stretching. The IR spectrum of this compound would be expected to show these characteristic bands of lamotrigine, along with strong absorptions from the sulfonate group (S=O stretching) and the hydroxyl group (O-H stretching) of the isethionate moiety.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound.

Experimental Protocol (General):

A reversed-phase HPLC method is typically employed. While specific conditions for the isethionate salt are not detailed in the provided search results, a general method for lamotrigine analysis can be adapted.

-

Column: C18 column (e.g., µ-Bondapack, 250 mm x 4.6 mm).[8]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., monobasic potassium phosphate (B84403) solution) is commonly used.[8] The pH of the mobile phase is often adjusted to be acidic (e.g., pH 3.5 with orthophosphoric acid).[8]

-

Flow Rate: A typical flow rate is around 1.5 ml/min.[8]

-

Detection: UV detection is employed, with the wavelength set to an absorbance maximum of lamotrigine (e.g., 210 nm).[8]

-

Column Temperature: The column is often maintained at a constant temperature, for example, 40°C.[8]

Visualizations

Synthesis Pathway

Caption: Synthesis pathways for this compound.

Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. rndsystems.com [rndsystems.com]

- 3. WO1996020934A1 - Process for the preparation of lamotrigine - Google Patents [patents.google.com]

- 4. US5925755A - Process for the preparation of lamotrigine - Google Patents [patents.google.com]

- 5. jptcp.com [jptcp.com]

- 6. 拉莫三嗪羟乙磺酸盐 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Investigations into Lamotrigine's Role as a Glutamate Release Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamotrigine (B1674446), a phenyltriazine derivative, has become a cornerstone in the management of epilepsy and bipolar disorder. Its clinical efficacy is fundamentally linked to its ability to modulate neuronal excitability. Early research, conducted prior to and around its initial approval, was pivotal in elucidating its primary mechanism of action: the inhibition of excitatory amino acid release, particularly glutamate (B1630785), through the blockade of voltage-sensitive sodium channels. This technical guide provides an in-depth analysis of these seminal studies, presenting their quantitative data, experimental protocols, and the logical framework of lamotrigine's action as understood from this foundational research.

Core Mechanism of Action: Inhibition of Voltage-Sensitive Sodium Channels

Early investigations consistently pointed towards lamotrigine's interaction with voltage-gated sodium channels as its principal mechanism.[1][] Unlike drugs that act on the N-methyl-D-aspartate (NMDA) receptor, lamotrigine's effects were found to be analogous to those of phenytoin (B1677684) and carbamazepine, suggesting a role in stabilizing neuronal membranes.[][3] This membrane stabilization is achieved by blocking voltage-dependent sodium channels, which in turn inhibits the release of excitatory neurotransmitters.[]

Electrophysiological studies on cultured mouse spinal cord neurons demonstrated that lamotrigine blocks the sustained repetitive firing of sodium-dependent action potentials in a concentration-dependent manner.[1][4] This effect is use-dependent, meaning the drug has a higher affinity for channels that are frequently activated, a key property for an anti-seizure medication that should ideally target hyperexcitable neurons.[5]

Inhibition of Veratrine-Evoked Glutamate Release

A landmark in vitro study conducted by Leach, Marden, and Miller in 1986 provided direct neurochemical evidence for lamotrigine's effect on glutamate release.[3] Using slices of rat cerebral cortex, the researchers demonstrated that lamotrigine potently inhibited the release of glutamate and aspartate evoked by the sodium channel activator, veratrine.[3][6]

Quantitative Data on Amino Acid Release Inhibition

The following table summarizes the quantitative findings from the study by Leach et al. (1986), showcasing lamotrigine's potency in inhibiting the release of various neurotransmitters.

| Neurotransmitter | Evoking Agent | Lamotrigine ED50 (µM) |

| Glutamate | Veratrine | 21 |

| Aspartate | Veratrine | 21 |

| GABA | Veratrine | 44 |

| [3H]Acetylcholine | Veratrine | 100 |

Data sourced from Leach et al. (1986)[3]

Notably, lamotrigine was significantly less potent at inhibiting the release of GABA and acetylcholine, highlighting its relative selectivity for inhibiting the release of excitatory amino acids.[3] Crucially, at concentrations up to 300 µM, lamotrigine had no effect on the release of amino acids evoked by potassium, nor did it affect their spontaneous release.[3] This strongly suggested that lamotrigine's action was not due to a non-specific membrane-stabilizing effect but was directly linked to the state of voltage-sensitive sodium channels.[3]

Experimental Protocols

To provide a clear understanding of the foundational research, the detailed methodologies for the key experiments are outlined below.

Veratrine-Evoked Amino Acid Release from Rat Cortical Slices

This protocol is based on the methodology described by Leach, Marden, and Miller (1986).[3]

-

Tissue Preparation: Slices of rat cerebral cortex are prepared and incubated in a physiological saline solution.

-

Pre-incubation: The cortical slices are pre-incubated to allow them to equilibrate with the experimental buffer.

-

Stimulation: The slices are then exposed to a buffer containing veratrine, a sodium channel activator, to induce the release of endogenous amino acids. This is done in the presence and absence of varying concentrations of lamotrigine.

-

Sample Collection: The supernatant is collected at specific time points to measure the amount of released amino acids.

-

Amino Acid Analysis: The concentrations of glutamate, aspartate, and GABA in the supernatant are quantified using high-performance liquid chromatography (HPLC).

-

Data Analysis: The amount of amino acid release in the presence of lamotrigine is compared to the control (veratrine alone) to determine the extent of inhibition and to calculate the ED50 value.

Electrophysiological Recording of Sustained Repetitive Firing

This protocol is a generalized representation based on the description of the study by Cheung et al. (1992).[1]

-

Cell Culture: Mouse spinal cord neurons are cultured to allow for the development of mature, electrophysiologically active cells.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on individual neurons to measure their electrical activity.

-

Stimulation Protocol: A depolarizing current is injected into the neuron to induce a train of action potentials (sustained repetitive firing).

-

Drug Application: Lamotrigine is applied to the bath solution at various concentrations.

-

Data Acquisition: The firing of action potentials is recorded before and after the application of lamotrigine.

-

Analysis: The ability of lamotrigine to block or reduce the frequency of sustained repetitive firing is quantified to assess its effect on neuronal excitability.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and experimental workflow.

Caption: Proposed mechanism of lamotrigine's action on glutamate release.

Caption: Workflow for veratrine-evoked glutamate release experiment.

Conclusion

The early research into lamotrigine's mechanism of action provided a solid foundation for its clinical development and use. Through a combination of neurochemical and electrophysiological studies, it was established that lamotrigine's primary therapeutic effect stems from its ability to inhibit voltage-gated sodium channels. This action leads to a reduction in the presynaptic release of the excitatory neurotransmitter glutamate, thereby dampening neuronal hyperexcitability. These foundational studies not only elucidated the core pharmacology of lamotrigine but also reinforced the critical role of glutamate in the pathophysiology of epilepsy.

References

- 1. An in vitro investigation of the action of lamotrigine on neuronal voltage-activated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological studies on lamotrigine, a novel potential antiepileptic drug: II. Neurochemical studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lamotrigine - Wikipedia [en.wikipedia.org]

- 5. An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of carbamazepine, oxcarbazepine and lamotrigine on the increase in extracellular glutamate elicited by veratridine in rat cortex and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuropharmacology of Lamotrigine Isethionate in Vitro: A Technical Guide to its Mechanism of Action in Cultured Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamotrigine (B1674446) isethionate, a phenyltriazine derivative, is a widely utilized antiepileptic and mood-stabilizing agent. Its therapeutic efficacy is primarily attributed to the modulation of neuronal excitability. This technical guide provides an in-depth analysis of the mechanism of action of lamotrigine isethionate at the cellular level, focusing on its effects observed in cultured primary neurons. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanisms of Action

Lamotrigine's primary mechanism of action in cultured neurons involves the modulation of voltage-gated ion channels and the subsequent reduction in the release of the excitatory neurotransmitter, glutamate (B1630785).[1][2]

Inhibition of Voltage-Gated Sodium Channels (VGSCs)

Lamotrigine produces a use-dependent and voltage-dependent blockade of VGSCs.[3][4] This action is more pronounced in rapidly firing neurons, a characteristic of epileptic seizures. By binding to the inactivated state of the sodium channel, lamotrigine slows the recovery of the channel to its resting state, thereby limiting the sustained high-frequency firing of action potentials.[4][5]

Modulation of Calcium Channels

Lamotrigine also affects various types of voltage-gated calcium channels (VGCCs). It has been shown to inhibit high-voltage-activated calcium currents, particularly N- and P-type channels, which are crucial for neurotransmitter release.[6] Furthermore, lamotrigine inhibits calcium-sensing nonselective cation (csNSC) channels, which are activated by decreases in extracellular calcium that can occur during seizure activity.[7][8]

Reduction of Glutamate Release

A key consequence of lamotrigine's action on VGSCs and VGCCs is the inhibition of glutamate release.[1][2] By reducing the influx of sodium and calcium ions into the presynaptic terminal, lamotrigine decreases the exocytosis of synaptic vesicles containing glutamate. This reduction in excitatory neurotransmission is a critical component of its anticonvulsant effect.

Quantitative Data Summary

The following tables summarize the quantitative effects of lamotrigine on various parameters in cultured neurons as reported in key studies.

Table 1: Effects of Lamotrigine on Voltage-Gated Sodium Channels in Cultured Neurons

| Parameter | Neuronal Culture Type | Lamotrigine Concentration | Effect | Reference |

| IC₅₀ for Na⁺ Current Inhibition | Rat Cerebellar Granule Cells | 145 µM | 50% inhibition of peak Na⁺ current | [3] |

| Peak Na⁺ Current Amplitude | Rat Cerebellar Granule Cells | 100 µM | 38.8 ± 12.2% reduction | [3] |

| Steady-State Inactivation | Rat Cerebellar Granule Cells | 100 µM | Negative shift of the midpoint from -47.5 mV to -59.0 mV | [3] |

| Sustained Repetitive Firing | Mouse Spinal Cord Neurons | Not specified | Blocked | [9] |

Table 2: Effects of Lamotrigine on Calcium Channels and Currents in Cultured Neurons

| Parameter | Neuronal Culture Type | Lamotrigine Concentration | Effect | Reference |

| Presumptive Calcium Currents | Rat Cortical Neurons | 100 µM | Inhibited | [4] |

| High-Voltage-Activated Ca²⁺ Currents (N- and P-type) | Rat Cortical Neurons | IC₅₀ = 12.3 µM | Dose-dependent inhibition | [6] |

| csNSC Current Amplitude | Mouse Hippocampal Neurons | IC₅₀ = 171 ± 25.8 µM | Dose-dependent decrease | [7] |

| csNSC Current Amplitude | Mouse Hippocampal Neurons | 300 µM | 31 ± 3% decrease at -60 mV | [7] |

Table 3: Effects of Lamotrigine on Synaptic Transmission and Neurotransmitter Release in Cultured Neurons

| Parameter | Neuronal Culture Type/Preparation | Lamotrigine Concentration | Effect | Reference |

| Spontaneous Excitatory and Inhibitory Synaptic Events | Rat Cortical Neurons | 10-100 µM | Indiscriminately inhibited | |

| Epileptiform Burst Firing | Rat Cortical Neurons | 10 µM | Markedly depressed | [4] |

| Veratrine-Evoked Glutamate Release | Rat Cerebral Cortex Slices | ED₅₀ = 21 µM | Inhibition | |

| Veratrine-Evoked Aspartate Release | Rat Cerebral Cortex Slices | ED₅₀ = 21 µM | Inhibition | |

| Veratrine-Evoked GABA Release | Rat Cerebral Cortex Slices | ED₅₀ = 44 µM | Less potent inhibition | |

| Postsynaptic AMPA Receptor-Mediated Currents | Rat Dentate Gyrus Granule Cells | 30-100 µM | ~10% decrease in amplitude of exogenously applied AMPA currents | [10] |

| Glutamate Release | Rat Dentate Gyrus Granule Cells | Not specified | Reduced | [11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Primary Neuronal Cell Culture (Rat Cortex)

This protocol is adapted from standard procedures for establishing primary cortical neuron cultures.

-

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Dissection medium: Hank's Balanced Salt Solution (HBSS)

-

Digestion solution: Papain (20 units/ml) in HBSS

-

Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

-

Culture plates/coverslips coated with poly-D-lysine and laminin

-

-

Procedure:

-

Euthanize the pregnant rat according to approved animal welfare protocols and harvest the E18 embryos.

-

Dissect the cerebral cortices from the embryonic brains in ice-cold HBSS.

-

Mince the cortical tissue and incubate in the papain digestion solution at 37°C for 15-20 minutes.

-

Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in plating medium.

-

Determine cell viability and density using a hemocytometer and Trypan blue exclusion.

-

Plate the neurons onto coated culture vessels at a desired density.

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO₂.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the general procedure for recording voltage-gated currents from cultured neurons.

-

Materials:

-

Cultured neurons on coverslips

-

Inverted microscope with micromanipulators

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)

-

Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)

-

-

Procedure:

-

Place a coverslip with cultured neurons in the recording chamber and perfuse with extracellular solution.

-

Pull patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Under visual guidance, approach a neuron with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal.

-

Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

-

For recording sodium currents, hold the neuron at a hyperpolarized potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to +20 mV).

-

To assess the effect of lamotrigine, perfuse the bath with a solution containing the desired concentration of the drug and repeat the voltage-clamp protocol.

-

Analyze the recorded currents to determine parameters such as peak amplitude and inactivation kinetics.

-

Glutamate Release Assay (High-Performance Liquid Chromatography - HPLC)

This protocol outlines a method for measuring evoked glutamate release from neuronal cultures or brain slices.

-

Materials:

-

Cultured neurons or acute brain slices

-

Perfusion system

-

Basal saline solution (e.g., Krebs-Ringer bicarbonate buffer)

-

Depolarization solution (basal saline with elevated K⁺, e.g., 50 mM, or containing a chemical stimulus like veratrine)

-

HPLC system with a fluorescence detector

-

Derivatizing agent (e.g., o-phthalaldehyde)

-

-

Procedure:

-

Place the cultured neurons or brain slices in a perfusion chamber and equilibrate with basal saline solution.

-

Collect baseline samples of the perfusate.

-

Switch to the depolarization solution for a defined period to stimulate neurotransmitter release.

-

Collect the perfusate during and after the stimulation.

-

Derivatize the amino acids in the collected samples with o-phthalaldehyde.

-

Inject the derivatized samples into the HPLC system.

-

Separate the amino acids using a reverse-phase column and detect the fluorescent derivatives.

-

Quantify the amount of glutamate in each sample by comparing the peak area to that of a known standard.

-

To test the effect of lamotrigine, pre-incubate the cells/slices with the drug before and during the stimulation.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and processes described in this guide.

Caption: Signaling pathway of lamotrigine's action on glutamate release.

Caption: Experimental workflow for whole-cell patch-clamp recording.

Caption: Experimental workflow for glutamate release assay using HPLC.

Conclusion

The mechanism of action of this compound in cultured neurons is multifaceted, with the primary effects being the inhibition of voltage-gated sodium and calcium channels, leading to a reduction in the release of the excitatory neurotransmitter glutamate. This technical guide provides a comprehensive overview of the quantitative data supporting these mechanisms and details the experimental protocols necessary for their investigation. The provided visualizations offer a clear understanding of the signaling pathways and experimental workflows involved. This information is intended to be a valuable resource for researchers and drug development professionals working to further elucidate the neuropharmacology of lamotrigine and to develop novel therapeutics for neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Lamotrigine reduces voltage-gated sodium currents in rat central neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the mechanism of action of the novel anticonvulsant lamotrigine (Lamictal) using primary neurological cultures from rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of lamotrigine inhibition of Na+ channels in rat hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutamate-induced long-term potentiation enhances spontaneous EPSC amplitude but not frequency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of lamotrigine on the Ca(2+)-sensing cation current in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. An in vitro investigation of the action of lamotrigine on neuronal voltage-activated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lamotrigine inhibits postsynaptic AMPA receptor and glutamate release in the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuroprotective Properties of Lamotrigine Isethionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamotrigine (B1674446), a phenyltriazine derivative, is an established antiepileptic drug also utilized in the management of bipolar disorder. Its neuroprotective properties have garnered significant scientific interest, with preclinical evidence demonstrating its efficacy in mitigating neuronal damage in various models of neurological injury, including cerebral ischemia and excitotoxicity. Lamotrigine isethionate, a water-soluble salt, facilitates parenteral administration for research and potential clinical applications. This technical guide provides a comprehensive overview of the neuroprotective mechanisms of lamotrigine, detailed experimental protocols from key preclinical studies, and a quantitative summary of its neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

Lamotrigine's neuroprotective effects are primarily attributed to its ability to modulate neuronal excitability and downstream signaling cascades that are implicated in cell survival and apoptosis.[1][2] The isethionate salt of lamotrigine offers high water solubility, making it a preferred formulation for parenteral administration in experimental settings.[3] This guide will delve into the core mechanisms of lamotrigine's neuroprotective action and provide a detailed summary of the experimental evidence supporting its potential as a neuroprotective agent.

Mechanisms of Neuroprotection

Lamotrigine exerts its neuroprotective effects through a multi-faceted mechanism of action, primarily centered on the regulation of ion channels and the modulation of intracellular signaling pathways.

Inhibition of Voltage-Gated Sodium and Calcium Channels

The principal mechanism of action of lamotrigine is the blockade of voltage-gated sodium channels.[4][5] By binding to these channels, lamotrigine stabilizes presynaptic neuronal membranes and inhibits the release of the excitatory neurotransmitter glutamate (B1630785).[3][6][7] This action is crucial in preventing the cascade of excitotoxicity, a major contributor to neuronal death in ischemic and other neurological insults.[1] Additionally, lamotrigine has been shown to inhibit voltage-activated calcium channels, further contributing to the reduction of neurotransmitter release.[5]

Modulation of Intracellular Signaling Pathways

Beyond its effects on ion channels, lamotrigine influences intracellular signaling pathways that are critical for neuronal survival:

-

Upregulation of Bcl-2: Lamotrigine has been demonstrated to increase the expression of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[1][8] This is achieved, in part, through the upregulation of Bcl-2 promoter activity.[1]

-

Inhibition of Histone Deacetylase (HDAC): Lamotrigine exhibits inhibitory effects on histone deacetylases (HDACs).[1][8] This leads to an increase in the acetylation of histones H3 and H4, which is associated with the expression of neuroprotective genes.[1]

-

Enhancement of GABAergic Neurotransmission: There is evidence to suggest that lamotrigine may enhance the activity of the inhibitory neurotransmitter GABA, which would contribute to a decrease in neuronal excitability.[5]

The interplay of these mechanisms culminates in a robust neuroprotective effect, shielding neurons from various insults.

Data Presentation: Summary of Neuroprotective Effects

The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of lamotrigine in models of cerebral ischemia.

Table 1: Neuroprotective Effects of Lamotrigine in a Rat Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion)

| Treatment Group | Dose (mg/kg) | Administration Route | Timing of Administration | Infarct Volume Reduction (Total) | Infarct Volume Reduction (Cortical) | Reference |

| Lamotrigine | 20 | i.v. | Immediately post-occlusion | 31% | 52% | [9] |

| Lamotrigine | 8 | i.v. | Immediately post-occlusion | Not significant | 38% | [9] |

| Lamotrigine | 20 | i.v. | 1-hour delay post-occlusion | Not significant | 41% | [9] |

| Lamotrigine | 5, 10, or 20 | i.v. | At onset of reperfusion | No significant change | No significant change | [10][11] |

Table 2: Neuroprotective Effects of Lamotrigine in a Gerbil Model of Global Cerebral Ischemia

| Treatment Group | Dose (mg/kg) | Administration Route | Timing of Administration | Outcome Measure | Neuroprotective Effect | Reference |

| Lamotrigine | 100 | p.o. | Immediately after reperfusion | Hippocampal CA1 neuronal loss | Significant prevention | [12][13] |

| Lamotrigine | 30 or 50 (two doses) | p.o. | 2 hours before and immediately after reperfusion | Hippocampal CA1 neuronal loss | Significant prevention | [12][13] |

| Lamotrigine | Not specified | Not specified | 30 min before and 30 min after insult | Neuronal damage at 7 and 28 days | Highly significant protection | [14] |

| Lamotrigine | Not specified | i.p. | 1 hour before ischemia | Viable neurons in CA1 area | Significant protective effects | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Focal Cerebral Ischemia Model in Rats (Middle Cerebral Artery Occlusion)

-

Animal Model: Fischer rats are commonly used for this model.

-

Surgical Procedure:

-

Anesthetize the rat (e.g., with halothane).

-

Perform a midline cervical incision to expose the left common carotid artery.

-

Introduce a nylon monofilament suture into the external carotid artery stump and advance it into the internal carotid artery until it occludes the origin of the middle cerebral artery (MCA).

-

The duration of occlusion is typically 2 hours, followed by reperfusion.

-

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered intravenously (i.v.) via a cannulated femoral vein. The infusion is typically performed over 10-15 minutes.

-

Outcome Assessment:

-

Infarct Volume Measurement: 24 hours after MCA occlusion, the rat is euthanized, and the brain is removed and sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.

-

Neurological Deficit Scoring: A neurological deficit score is assigned based on a scale that assesses motor and sensory function.

-

Global Cerebral Ischemia Model in Gerbils

-

Animal Model: Mongolian gerbils are frequently used due to their incomplete circle of Willis, which makes them susceptible to global cerebral ischemia following carotid artery occlusion.

-

Surgical Procedure:

-

Anesthetize the gerbil.

-

Make a ventral midline incision in the neck to expose both common carotid arteries.

-

Occlude both arteries using micro-aneurysm clips for a specified duration (e.g., 5 or 15 minutes).

-

Remove the clips to allow reperfusion.

-

-

Drug Administration: Lamotrigine can be administered orally (p.o.) via gavage or intraperitoneally (i.p.).

-

Outcome Assessment:

-

Histological Analysis: After a set period (e.g., 4 or 21 days), the gerbil is euthanized, and the brain is processed for histological analysis. Brain sections are typically stained with a neuronal marker (e.g., Nissl stain) to assess the extent of neuronal cell loss, particularly in the hippocampus (CA1, CA2, and CA3 regions).

-

Behavioral Testing: Spatial memory and learning can be assessed using tasks like the Morris water maze.

-

In Vitro Glutamate Excitotoxicity Assay

-

Cell Culture: Primary rat cerebellar granule cells (CGCs) are cultured.

-

Experimental Procedure:

-

Pretreat the CGCs with varying concentrations of lamotrigine for a specified duration (e.g., 1-6 days).

-

Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 100 µM).

-

Assess cell viability using methods such as the MTT assay or by observing cell morphology.

-

-

Molecular Analysis:

-

Western Blotting: Analyze the protein levels of acetylated histones (AH3, AH4) and Bcl-2.

-

Quantitative PCR (qPCR): Measure the mRNA levels of Bcl-2.

-

Promoter Activity Assay: Use a luciferase reporter assay to determine the activity of the Bcl-2 promoter.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathways of Lamotrigine's neuroprotection.

Caption: Experimental workflow for the MCAO model.

Caption: Experimental workflow for the gerbil global ischemia model.

Conclusion

The evidence presented in this technical guide strongly supports the neuroprotective properties of lamotrigine. Its multifaceted mechanism of action, targeting key pathways in neuronal injury, makes it a compelling candidate for further investigation in the context of various neurological disorders. The detailed experimental protocols and summarized data provided herein offer a solid foundation for researchers aiming to explore the therapeutic potential of lamotrigine and its isethionate salt in neuroprotection. Future studies should focus on elucidating the full spectrum of its molecular targets and on translating these promising preclinical findings into clinical applications.

References

- 1. Neuroprotective effects of the mood stabilizer lamotrigine against glutamate excitotoxicity: roles of chromatin remodelling and Bcl-2 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. mdpi.com [mdpi.com]

- 5. Understanding Lamotrigine’s Role in the CNS and Possible Future Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective properties of the novel antiepileptic lamotrigine in a gerbil model of global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of lamotrigine enhanced by flunarizine in gerbil global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of the mood stabilizer lamotrigine against glutamate excitotoxicity: roles of chromatin remodelling and Bcl-2 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lamotrigine inhibition of glutamate release from isolated cerebrocortical nerve terminals (synaptosomes) by suppression of voltage-activated calcium channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticonvulsant lamotrigine administered on reperfusion fails to improve experimental stroke outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. stroke.ahajournals.org [stroke.ahajournals.org]

- 12. droracle.ai [droracle.ai]

- 13. ahajournals.org [ahajournals.org]

- 14. Neuroprotective effects of lamotrigine in global ischemia in gerbils. A histological, in vivo microdialysis and behavioral study - PubMed [pubmed.ncbi.nlm.nih.gov]

Lamotrigine's Role in Modulating GABAergic Neurotransmission: A Technical Guide

Disclaimer: The information provided herein is for technical and informational purposes only. The compound of interest is lamotrigine (B1674446). "Lamotrigine isethionate" is not a standard pharmaceutical salt form, and all data pertains to the active moiety, lamotrigine.

Executive Summary

Lamotrigine is a broad-spectrum anti-seizure and mood-stabilizing agent with a well-established primary mechanism of action involving the blockade of voltage-gated sodium channels (VGSCs).[1][][3] This action stabilizes neuronal membranes and subsequently inhibits the release of excitatory amino acids, primarily glutamate (B1630785).[][4][5] While this remains its principal therapeutic mechanism, a substantial body of evidence indicates that lamotrigine also exerts complex, and at times conflicting, modulatory effects on the γ-aminobutyric acid (GABA) system. The drug's influence on GABAergic neurotransmission appears highly dependent on the specific brain region, duration of administration (acute vs. chronic), and neuronal subtype. This guide provides a comprehensive overview of the current understanding of these effects, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Primary Mechanism: Indirect Influence on GABAergic Tone

The most extensively documented mechanism of lamotrigine is the use- and voltage-dependent blockade of VGSCs.[6] By binding to the inactive state of these channels, lamotrigine prevents sustained, high-frequency neuronal firing. This preferentially dampens the release of excitatory neurotransmitters like glutamate and aspartate.[][7] By reducing overall network excitability driven by glutamatergic neurons, lamotrigine indirectly alters the excitatory/inhibitory balance, thereby influencing the functional state of GABAergic interneurons and overall GABAergic tone.

Caption: Primary mechanism of lamotrigine action on a presynaptic neuron.

Modulation of the GABAergic System: A Dichotomy of Effects

Research into lamotrigine's direct effects on GABAergic neurotransmission has yielded divergent results, suggesting a complex modulatory role rather than simple agonism or antagonism. Evidence points towards both enhancement and suppression of GABAergic activity.

Evidence for Enhancement of GABAergic Function

Several studies indicate that lamotrigine can potentiate GABAergic signaling, particularly with chronic administration.

-

Increased GABA Release: In the rat entorhinal cortex, lamotrigine was found to increase the frequency and amplitude of both spontaneous and miniature inhibitory postsynaptic currents (IPSCs), suggesting a presynaptic enhancement of GABA release that is independent of action potentials.[5][8][9]

-

Elevated Cerebral GABA Levels: Long-term (4-week) administration of lamotrigine to healthy human volunteers resulted in a significant increase in overall cerebral GABA concentrations as measured by magnetic resonance spectroscopy (MRS).[10][11] Similarly, studies in rats have shown increased GABA levels in the cerebrospinal fluid and hippocampus following treatment.[12][13]

-

Upregulation of GABA-A Receptors: Chronic exposure of primary cultured rat hippocampal cells to lamotrigine led to increased gene expression of the GABA-A receptor β3 subunit, which could enhance the postsynaptic response to GABA over time.[14][15]

Evidence for Inhibition of GABAergic Function

Conversely, a number of studies, often examining acute effects in specific brain regions, report an inhibitory action of lamotrigine on GABAergic transmission.

-

Reduced GABAergic Synaptic Transmission: In the rat basolateral amygdala, lamotrigine (10-100 µM) reduced the amplitude of evoked IPSPs and decreased both the frequency and amplitude of spontaneous IPSCs.[16] This effect was attributed to a presynaptic suppression of Ca2+ influx.[16]

-

Decreased Interneuron Excitability: In the hippocampal dentate gyrus, lamotrigine decreased the frequency of spontaneous IPSCs but had no effect on miniature IPSCs.[1] This suggests that lamotrigine suppresses GABAergic transmission by reducing the firing rate of presynaptic GABAergic interneurons via VGSC blockade, rather than by directly inhibiting the GABA release machinery.[1] Similar findings of reduced sIPSC frequency and amplitude have been observed in CA3c pyramidal cells.[17]

Caption: Conflicting modulatory effects of lamotrigine on the GABAergic synapse.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Electrophysiological & Receptor Binding Data

| Parameter | Preparation | Concentration | Effect | Citation |

|---|---|---|---|---|

| GABAergic Inhibition | ||||

| Evoked IPSPs | Rat Basolateral Amygdala | 100 µM | Reduction | [16] |

| Spontaneous IPSCs (Freq. & Amp.) | Rat Basolateral Amygdala | 10, 50, 100 µM | Decrease | [16] |

| Evoked Compound IPSCs | Rat Hippocampal Granule Cells | 10 µM | 6% Inhibition | [1] |

| 30 µM | 11% Inhibition | [1] | ||

| 100 µM | 43.8% Inhibition | [1] | ||

| Sodium Channel Blockade | ||||

| Nav1.4 Current | HEK293 Cells | 100 µM | ~40% Inhibition | [18] |

| Nav1.4 Inactivation (V1/2) | HEK293 Cells | 100 µM | -20.96 mV Shift | [18] |

| Nav1.5 Current (IC50) | HEK293 Cells | 142 ± 36 µM | 50% Inhibition | [19] |

| Neurotransmitter Release | ||||

| Veratrine-Evoked Glutamate Release (ED50) | Rat Cortical Slices | 21 µM | 50% Inhibition | [7] |

| Veratrine-Evoked GABA Release (ED50) | Rat Cortical Slices | 44 µM | 50% Inhibition |[7] |

Table 2: In Vivo & Human Study Data

| Parameter | Model / Population | Dosage / Duration | Effect | Citation |

|---|---|---|---|---|

| Cerebral GABA Concentration | Healthy Humans | 4 Weeks | ▲ 25-26% Increase | [10][11] |

| Cerebral GABA Concentration | Healthy Humans | Acute Single Dose | No Significant Change | [10][11] |

| CSF GABA Concentration | Conscious Rats | 20 mg/kg (acute) | Significant Increase | [13] |

| Plasma GABA Levels | Healthy Humans | 100 mg/day for 1 Week | No Significant Change |[20] |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating lamotrigine's effects on GABAergic neurotransmission.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This technique is used to measure synaptic currents from individual neurons in acute brain slices, providing high-resolution data on synaptic transmission.[1][5][16][21]

-

Objective: To determine the effect of lamotrigine on the frequency, amplitude, and kinetics of spontaneous, miniature, and evoked IPSCs.

-

Methodology:

-

Slice Preparation: Rodents (typically postnatal day 16-21 rats) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated cutting solution. Transverse slices (e.g., 300-400 µm thick) of the region of interest (e.g., hippocampus, amygdala) are prepared using a vibratome.

-

Recovery: Slices are incubated in oxygenated artificial cerebrospinal fluid (aCSF) at physiological temperature (~34°C) for a recovery period (e.g., 30-60 minutes) before being stored at room temperature.

-

Recording: A single slice is transferred to a recording chamber on an upright microscope and continuously perfused with oxygenated aCSF. A neuron is visualized using infrared differential interference contrast (IR-DIC) optics. A glass micropipette (3-5 MΩ resistance) filled with an internal solution is carefully guided to the neuron's soma to form a high-resistance (GΩ) seal. The cell membrane is then ruptured to achieve the "whole-cell" configuration.

-

Data Acquisition: The neuron is voltage-clamped (e.g., at -70 mV or 0 mV depending on the ion channel of interest). Baseline synaptic activity (IPSCs) is recorded. For evoked IPSCs, a stimulating electrode is placed nearby to trigger presynaptic firing.

-

Drug Application: Lamotrigine is applied via bath perfusion at known concentrations (e.g., 10, 30, 100 µM).

-

Analysis: Changes in IPSC frequency, amplitude, and decay kinetics are measured and compared to baseline. To isolate action potential-independent (miniature) IPSCs, the VGSC blocker Tetrodotoxin (TTX) is added to the aCSF.

-

Caption: Experimental workflow for a whole-cell patch-clamp study.

In Vivo Neurochemical Analysis: Microdialysis

This technique allows for the sampling of neurotransmitter concentrations from the extracellular fluid of specific brain regions in awake, freely-moving animals.[13]

-

Objective: To measure changes in extracellular GABA and glutamate concentrations following systemic administration of lamotrigine.

-

Methodology:

-

Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest (e.g., lateral ventricle, hippocampus) of a rat and secured with dental cement.

-

Recovery: The animal is allowed to recover from surgery for at least 24 hours.

-

Microdialysis: A microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a slow, constant rate (e.g., 1-2 µL/min). The semipermeable membrane at the probe's tip allows extracellular molecules, including neurotransmitters, to diffuse into the perfusate (dialysate).

-

Sampling: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline.

-

Drug Administration: Lamotrigine (e.g., 20 mg/kg) is administered intraperitoneally.

-

Post-Drug Sampling: Sample collection continues for several hours to monitor drug-induced changes in neurotransmitter levels.

-

Analysis: The concentration of GABA and other amino acids in the dialysate samples is quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.

-

Human Cerebral GABA Measurement: Magnetic Resonance Spectroscopy (MRS)

A non-invasive neuroimaging technique used to measure the concentration of various metabolites, including GABA, in the living human brain.[10][11]

-

Objective: To determine if acute or chronic lamotrigine administration alters bulk GABA concentrations in the human brain.

-

Methodology:

-

Participant Recruitment: Healthy adult volunteers are recruited.

-

Baseline Scan: A baseline MRS scan is performed using a high-field MRI scanner (e.g., 4.1 Tesla). A specific volume of interest (voxel), for example, in the occipital cortex, is selected.

-

GABA Measurement: A specialized pulse sequence (e.g., MEGA-PRESS) is used to edit the magnetic resonance signal, allowing for the specific detection and quantification of the GABA signal, which is normally obscured by larger metabolite peaks.

-

Drug Administration: Participants receive lamotrigine. The protocol may involve an acute phase (measurements taken 3-6 hours after a single dose) and a chronic phase (measurements taken after several weeks of daily dosing).

-

Follow-up Scans: MRS scans are repeated at specified time points during the drug administration period.

-

Analysis: GABA concentrations are calculated relative to an internal reference signal (e.g., unsuppressed water or creatine) and compared between baseline and post-drug conditions.

-

Conclusion and Future Directions

The modulation of GABAergic neurotransmission by lamotrigine is a complex phenomenon that defies a single, unified mechanism. While the primary anticonvulsant and mood-stabilizing effects are attributed to the blockade of voltage-gated sodium channels and subsequent reduction in glutamate release, its interactions with the GABA system are undeniable and likely contribute to its broad therapeutic profile.

The existing evidence suggests a dualistic role:

-

Acute/Region-Specific Inhibition: Lamotrigine can acutely suppress GABAergic transmission in certain brain areas, likely by reducing the excitability of GABAergic interneurons.[1][16]

-

Chronic/Global Enhancement: Long-term administration appears to upregulate the GABA system, leading to increased overall cerebral GABA levels and potentially enhanced postsynaptic receptor function.[10][11][14]

For drug development professionals, this complexity highlights that lamotrigine's efficacy may stem from a dynamic rebalancing of network activity rather than a simple enhancement of inhibition. Future research should focus on elucidating these effects with greater granularity, investigating specific interneuron subtypes, and exploring the time-course of receptor expression changes to fully harness the therapeutic potential of modulating these interconnected systems.

References

- 1. Revisiting the Lamotrigine-Mediated Effect on Hippocampal GABAergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psychscenehub.com [psychscenehub.com]

- 4. mdpi.com [mdpi.com]

- 5. The anticonvulsant, lamotrigine decreases spontaneous glutamate release but increases spontaneous GABA release in the rat entorhinal cortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. neurology.org [neurology.org]

- 11. ClinPGx [clinpgx.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. EXPLORING THE CORRELATION BETWEEN LAMOTRIGINE AND GABA LEVELS IN CEREBROSPINAL FLUID: A LINEAR RELATIONSHIP ANALYSIS | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING (Special for English Literature & Humanities) ISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

- 14. Lamotrigine increases gene expression of GABA-A receptor beta3 subunit in primary cultured rat hippocampus cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Lamotrigine reduces spontaneous and evoked GABAA receptor-mediated synaptic transmission in the basolateral amygdala: implications for its effects in seizure and affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. The Anti-Epileptic Drugs Lamotrigine and Valproic Acid Reduce the Cardiac Sodium Current - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of lamotrigine on plasma GABA levels in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Anti-Inflammatory Potential of Lamotrigine in the Central Nervous System: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the growing body of evidence supporting the anti-inflammatory effects of lamotrigine (B1674446) within the central nervous system (CNS). While primarily known for its efficacy as an anti-epileptic and mood-stabilizing agent, emerging research indicates that lamotrigine's therapeutic actions may be, in part, attributable to its ability to modulate neuroinflammatory pathways. This document provides a comprehensive summary of key findings, details experimental methodologies from pivotal studies, and visualizes the proposed mechanisms of action.

Core Anti-Inflammatory Mechanisms

Lamotrigine exerts its anti-inflammatory effects in the CNS through several key mechanisms, primarily centered on the modulation of glial cells and the reduction of pro-inflammatory mediators.[1][2] The primary mode of action for lamotrigine is the blockade of voltage-gated sodium channels, which leads to a reduction in the release of the excitatory neurotransmitter glutamate.[1][2] This action is central to its anticonvulsant properties and also contributes to its anti-inflammatory effects by mitigating excitotoxicity-induced inflammation.[2]

Modulation of Glial Cells

Microglia, the resident immune cells of the CNS, are key players in initiating and maintaining neuroinflammation.[1] Studies have demonstrated that lamotrigine can reduce the activation of microglia.[1][3] In animal models of Alzheimer's disease, lamotrigine treatment significantly decreased the levels of the microglial activation marker, Ionized calcium-binding adapter molecule 1 (IBA-1).[3] While some studies suggest lamotrigine may also suppress astrocyte activation, findings have been inconsistent.[3][4]

Reduction of Pro-Inflammatory Cytokines

A consistent finding across multiple studies is lamotrigine's ability to decrease the secretion of pro-inflammatory cytokines. In murine models of inflammation, lamotrigine significantly inhibited the secretion of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β).[5][6] Similar results were observed in a mouse model of Alzheimer's disease, where lamotrigine treatment led to substantial reductions in IL-1β, IL-6, and TNF-α concentrations in the brain.[3][7][8][9]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative findings from key studies investigating the anti-inflammatory effects of lamotrigine.

Table 1: Effect of Lamotrigine on Microglial Activation

| Model System | Lamotrigine Dose | Marker | Outcome | Reference |

| APP/PS1 Mice | 30 mg/kg/day for 3 months | IBA-1 | Significant decrease in IBA-1 levels in the brain (P < 0.01) | [3] |

Table 2: Effect of Lamotrigine on Pro-Inflammatory Cytokine Levels

| Model System | Lamotrigine Dose/Concentration | Cytokine | Outcome | Reference |

| APP/PS1 Mice | 30 mg/kg/day for 3 months | IL-1β, IL-6, TNF-α | Substantial reductions in brain concentrations | [3] |

| Murine model of inflammation (in vivo) | 6 and 12 mg/kg | IL-6, TNF-α | Significant inhibition of mitogen-induced secretion | [10] |

| LPS-treated RAW264.7 cells (in vitro) | Not specified | IL-6, TNF-α, IL-1β | Significant inhibition of secretion | [5] |

| Astrocyte-Microglia Co-culture (M5 and M30) | Higher concentrations | TGF-β1 | Significant increase in levels | [11][12][13] |

| APP/PS1 Mice | 30 mg/kg/day for 6 months | IL-6, IL-1β | Significant reduction in brain tissue expression | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols used in key experiments.

In Vivo Animal Studies (Alzheimer's Disease Model)

-

Animal Model: Amyloid precursor protein/presenilin 1 (APP/PS1) double transgenic mice were utilized as a model for Alzheimer's disease.[3]

-

Drug Administration: Five-month-old APP/PS1 mice were administered 30 mg/kg of lamotrigine or a vehicle (0.5% carboxyl methyl cellulose (B213188) sodium solution) intragastrically once daily for three consecutive months.[3]

-

Cognitive Assessment: The Morris water maze test was employed to evaluate the cognitive functions of the animals during the last five days before sacrifice.[3]

-

Biochemical Analysis:

In Vitro Astrocyte-Microglia Co-Culture Model

-

Cell Culture: Primary rat co-cultures of astrocytes containing either 5% (M5, representing "physiological" conditions) or 30% (M30, representing "pathological, inflammatory" conditions) of microglia were established.[13]

-

Treatment: The co-cultures were treated with varying concentrations of lamotrigine for 24 hours.[13]

-

Viability Assay: A 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was performed to measure glial cell viability.[12][13]

-

Immunocytochemistry: The activation state of microglia was analyzed using immunocytochemistry.[12][13]

-

Cytokine Measurement: The levels of pro-inflammatory TNF-α and anti-inflammatory Transforming Growth Factor-β1 (TGF-β1) in the culture supernatants were measured by ELISA.[12][13]

-

Western Blot: The expression of astroglial Connexin 43 (Cx43) was quantified by Western blot.[12][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathways and experimental workflows.

Caption: Proposed Anti-Inflammatory Signaling Pathway of Lamotrigine.

Caption: Experimental Workflow: In Vivo Alzheimer's Disease Model.

Caption: Experimental Workflow: In Vitro Astrocyte-Microglia Co-Culture.

Conclusion and Future Directions

The evidence strongly suggests that lamotrigine possesses significant anti-inflammatory properties within the CNS, which may complement its established mechanisms of action in treating epilepsy and bipolar disorder.[1][14] Its ability to inhibit microglial activation and reduce the production of key pro-inflammatory cytokines highlights its potential as a therapeutic agent for neuroinflammatory and neurodegenerative conditions.[1][3][5]

Future research should focus on elucidating the precise molecular targets and signaling cascades downstream of lamotrigine's primary effects on ion channels that mediate its immunomodulatory actions. Further investigation into its effects on astrocyte function and its potential to promote anti-inflammatory phenotypes in glial cells is also warranted. Clinical studies are needed to determine the relevance of these anti-inflammatory effects in patients with neurological disorders. The water-soluble salt, lamotrigine isethionate, offers a formulation that may be advantageous for certain experimental and clinical applications.[15]

References

- 1. Understanding Lamotrigine’s Role in the CNS and Possible Future Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychscenehub.com [psychscenehub.com]

- 3. Lamotrigine protects against cognitive deficits, synapse and nerve cell damage, and hallmark neuropathologies in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of lamotrigine on in vivo and in vitro cytokine secretion in murine model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lamotrigine Reduces Inflammatory Response and Ameliorates Executive Function Deterioration in an Alzheimer's-Like Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lamotrigine Reduces Inflammatory Response and Ameliorates Executive Function Deterioration in an Alzheimer's-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 11. Effects of Lamotrigine and Topiramate on Glial Properties in an Astrocyte-Microglia Co-Culture Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. physiciansweekly.com [physiciansweekly.com]

- 14. Understanding Lamotrigine's Role in the CNS and Possible Future Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound | Miscellaneous Glutamate | Tocris Bioscience [tocris.com]

Methodological & Application

Application Notes and Protocols for Lamotrigine Isethionate in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamotrigine, an anticonvulsant and mood stabilizer, functions primarily by inhibiting voltage-gated sodium channels and subsequently reducing the release of excitatory neurotransmitters such as glutamate (B1630785).[1][2][3][4] Lamotrigine isethionate, a salt of lamotrigine, offers the advantage of being water-soluble, facilitating its use in aqueous environments like cell culture media.[5][6][7] These application notes provide a detailed protocol for the dissolution of this compound for use in in vitro cell culture experiments, ensuring accurate and reproducible results.

Data Presentation

Solubility of Lamotrigine and this compound

| Compound | Solvent | Solubility | Notes |

| Lamotrigine | DMSO | ~10 mg/mL | - |

| DMF | ~10 mg/mL | - | |

| Ethanol | ~2 mg/mL | - | |

| Aqueous Buffers | Sparingly soluble | For aqueous solutions, first dissolve in DMSO then dilute. | |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Aqueous solutions are not recommended for storage beyond one day. | |

| This compound | Water | Up to 100 mM (38.22 mg/mL) | Gentle warming aids dissolution. [5][8] |

| DMSO | 5 mg/mL | Gentle warming may be required.[9][10] |

Recommended Final Concentrations of DMSO in Cell Culture

| DMSO Concentration | Effect on Cells | Recommendation |

| < 0.1% | Generally considered safe for most cell lines with minimal toxic effects. | Ideal for most experiments. |

| 0.1% - 0.5% | Tolerated by many robust cell lines, but may affect sensitive or primary cells. | Use with caution and include a vehicle control. |

| > 0.5% | Increased risk of cytotoxicity and can interfere with experimental results. | Generally not recommended. |

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (100 mM in Sterile Water)

This protocol describes the preparation of a 100 mM stock solution of this compound in sterile water.

Materials:

-

This compound powder (M.Wt: 382.22 g/mol )[8]

-

Sterile, nuclease-free water

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sterile serological pipettes

-

Vortex mixer

-

Water bath set to 37°C (optional)

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Sterile microcentrifuge tubes for aliquots

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, weigh out 38.22 mg of this compound powder. Adjust the mass based on the desired volume of the stock solution.

-

Dissolution:

-

Aseptically transfer the weighed this compound powder into a sterile conical tube.

-

Add the desired volume of sterile water to the tube.

-

Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can be applied.[8]

-

Visually inspect the solution to ensure complete dissolution and the absence of particulates.

-

-

Sterile Filtration:

-

Draw the this compound solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.

-

-

Aliquoting and Storage:

-

Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Label each aliquot clearly with the compound name, concentration, and date of preparation.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Protocol for Preparing Working Solutions in Cell Culture Medium

This protocol describes the dilution of the this compound stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

-

100 mM this compound stock solution (prepared as above)

-

Pre-warmed complete cell culture medium

-

Sterile conical tubes

-

Sterile serological and micropipettes

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the 100 mM this compound stock solution at room temperature or in a 37°C water bath.

-

Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment. For example, to prepare 10 mL of a 100 µM working solution:

-

Use the formula: C1V1 = C2V2

-

(100 mM) * V1 = (0.1 mM) * (10 mL)

-

V1 = 1 µL

-

-

Prepare Working Solution:

-

In a sterile conical tube, add the calculated volume of the thawed stock solution to the appropriate volume of pre-warmed complete cell culture medium.

-

Mix gently by pipetting up and down or by inverting the tube.

-

-

Vehicle Control: It is essential to include a vehicle control in your experiments. Prepare a corresponding volume of cell culture medium containing the same amount of the solvent used for the stock solution (in this case, sterile water) without the drug.

-

Cell Treatment: Add the prepared working solution (and vehicle control) to your cell cultures and incubate for the desired experimental duration.

Mandatory Visualization

Caption: Lamotrigine inhibits Na+ and Ca2+ channels, reducing glutamate release.

References

- 1. lifetein.com [lifetein.com]

- 2. researchgate.net [researchgate.net]

- 3. scientistsolutions.discourse.group [scientistsolutions.discourse.group]

- 4. researchgate.net [researchgate.net]

- 5. biotium.com [biotium.com]

- 6. 密理博® 无菌过滤器 [sigmaaldrich.com]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. phytotechlab.com [phytotechlab.com]

- 10. instantsystems.com [instantsystems.com]

Application Notes and Protocols for Intraperitoneal Administration of Lamotrigine Isethionate in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamotrigine (B1674446), an anticonvulsant drug, is a valuable tool in neuroscience research, particularly in the study of epilepsy, neuroprotection, and excitotoxicity.[1][2][3] Its mechanism of action involves the blockade of voltage-gated sodium channels and the subsequent inhibition of glutamate (B1630785) release.[1][2][3][4] For in vivo studies in rodent models, intraperitoneal (IP) administration is a common and effective route. Lamotrigine isethionate, a water-soluble salt of lamotrigine, is often used for this purpose to facilitate the preparation of injectable solutions.[4][5][6]

These application notes provide detailed protocols and compiled data for the intraperitoneal administration of this compound in rodent models, based on findings from various preclinical studies.

Mechanism of Action

Lamotrigine's primary mechanism of action is the inhibition of neuronal excitability. It achieves this by acting on voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. By stabilizing these channels in their inactive state, lamotrigine reduces the release of excitatory neurotransmitters, most notably glutamate.[1][2][3][4] This reduction in glutamate release is believed to be the basis for its anticonvulsant and neuroprotective effects.

Caption: Mechanism of action of Lamotrigine.

Quantitative Data Summary

The following tables summarize dosages and pharmacokinetic parameters of lamotrigine following intraperitoneal administration in rodent models as reported in the literature.

Table 1: Lamotrigine Dosing in Rodent Models (Intraperitoneal Administration)

| Rodent Model | Doses (mg/kg) | Investigated Effect | Reference |

| Wistar Rats | 5, 10, 20 | Neuropharmacokinetics | [7][8] |

| Wistar Rats | 10 | Pharmacokinetic/Pharmacodynamic Modeling | [9][10][11] |

| Wistar Rats | 5, 10, 20 | Kidney Distribution | [12][13] |

| Sprague-Dawley Rats | 15, 30, 60 | High Pressure Neurological Syndrome | [14] |

| Female Rats | 5, 10, 20 | Pentylenetetrazole Kindling Seizure Model | [15][16] |

| Mice | 10, 15, 20 | Bicuculline (B1666979) and Pentylenetetrazol Seizure Models | [17] |

| Neonatal Rats (7-day old) | 5, 10, 20, 40 | Hypoxic-Ischemic Brain Damage | [18] |

| Tg2576 Mice (AD Model) | Not specified | Seizure-induced Memory Decline | [19] |

Table 2: Pharmacokinetic Parameters of Lamotrigine in Wistar Rats Following a Single Intraperitoneal Dose

| Parameter | 5 mg/kg | 10 mg/kg | 20 mg/kg | Reference |

| Plasma | ||||

| Cmax (mg/L) | ~2.5 | ~5.0 | ~10.0 | [8] |

| Tmax (h) | 0.25 | 0.25 | 0.25 | [10] |

| AUC (mg.h/L) | 49.3 ± 10.3 | 114.7 ± 15.0 | 254.9 ± 30.2 | [8] |

| Elimination Half-life (h) | 22.9 ± 4.5 | 24.1 ± 3.2 | 27.8 ± 3.3 | [8] |

| Brain Homogenate | ||||

| Cmax (mg/L) | ~4.0 | ~8.0 | ~16.0 | [8] |

| Tmax (h) | 0.5 - 2.0 | 0.5 - 2.0 | 0.5 - 2.0 | [8][10] |

| Brain-to-Plasma Partition Coefficient | 0.40 | 0.37 | 0.34 | [7][8] |

Experimental Protocols

Preparation of this compound Solution

This compound is readily soluble in water, which simplifies the preparation of solutions for injection.[5]

Materials:

-

This compound powder

-

Sterile, pyrogen-free water for injection or 0.9% sterile saline

-

Sterile vials

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

Procedure:

-

Calculate the required amount of this compound based on the desired dose and the number of animals to be injected.

-

Aseptically weigh the this compound powder and transfer it to a sterile vial.

-

Add the appropriate volume of sterile water for injection or saline to the vial to achieve the desired final concentration. This compound is soluble up to 100 mM in water with gentle warming.[5]

-

Gently warm the solution if necessary to aid dissolution.

-

Vortex the solution until the powder is completely dissolved.

-

For sterile administration, filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial.

-

Store the prepared solution appropriately. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, consult the manufacturer's guidelines.

Intraperitoneal Administration Protocol

Intraperitoneal injection is a common method for administering substances to small laboratory animals. The following is a general guide for performing an IP injection in a rodent.

Materials:

-

Prepared this compound solution

-

Sterile syringes (1 mL or 3 mL)

-

Sterile needles (25-27 gauge)

-

Appropriate animal restraint device

-

70% ethanol

Procedure:

-

Restrain the rodent securely. For mice, this can be done by scruffing the back of the neck. For rats, a two-handed grip or a restraint device may be necessary.

-

Position the animal so that its abdomen is facing upwards.

-

Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

-

Wipe the injection site with 70% ethanol.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.

-

Gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.

-

If the aspiration is clear, slowly inject the this compound solution.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any adverse reactions following the injection.

Caption: Experimental workflow for IP administration.

Dose-Response and Efficacy

The efficacy of lamotrigine administered intraperitoneally has been demonstrated in various rodent models of neurological disorders.

-

Seizure Models: In mice, lamotrigine at doses of 10, 15, and 20 mg/kg decreased the intensity of seizures induced by bicuculline and pentylenetetrazol.[17] In a rat pentylenetetrazole kindling model, lamotrigine dose-dependently suppressed seizures, with 20 mg/kg significantly blocking seizure development.[15][16]

-

Neuroprotection in Ischemia Models: In a rat model of focal cerebral ischemia, intravenous administration of lamotrigine at 8 and 20 mg/kg reduced cortical infarct volume.[1][4] In a neonatal rat model of hypoxic-ischemic encephalopathy, intraperitoneal administration of lamotrigine showed neuroprotective effects.[2][3]

The relationship between the administered dose and the observed effect is a critical consideration in experimental design.

Caption: Dose-effect relationship of Lamotrigine.

Conclusion